molecular formula C8H9FN2O2 B13015757 (5-Fluoro-2-methyl-3-nitrophenyl)methanamine

(5-Fluoro-2-methyl-3-nitrophenyl)methanamine

Cat. No.: B13015757
M. Wt: 184.17 g/mol
InChI Key: RGTJHWPHEUAGRK-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methyl-3-nitrophenyl)methanamine (CAS 1378530-58-5) is a fluorinated aromatic amine with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . This compound is characterized by a benzylamine core structure that is substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of the phenyl ring . The primary amine functional group makes it a versatile building block in organic synthesis, particularly for the construction of more complex molecules. While specific research applications for this exact compound are not detailed in the available literature, compounds within this chemical class are frequently employed as key intermediates in pharmaceutical research and the synthesis of agrochemicals. The distinct electronic effects provided by the electron-withdrawing nitro group and the fluorine atom can significantly influence the reactivity of the molecule in cross-coupling reactions and nucleophilic aromatic substitutions, offering researchers a handle for further chemical modification . The related hydrochloride salt form (CAS 2913280-70-1) is also available for procurement, providing an alternative with potentially different solubility and handling properties . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

IUPAC Name

(5-fluoro-2-methyl-3-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTJHWPHEUAGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-methyl-3-nitrophenyl)methanamine typically involves the nitration of 5-fluoro-2-methylbenzene, followed by reduction and subsequent amination. The general steps are as follows:

    Nitration: 5-Fluoro-2-methylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amination: The resulting amine is then reacted with formaldehyde and hydrogen cyanide to form the methanamine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-methyl-3-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(5-Fluoro-2-methyl-3-nitrophenyl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methyl-3-nitrophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Positions: The nitro group at the 3-position in the target compound (vs.
  • Halogen Effects : Fluorine at the 5-position (target compound) provides electronegativity without significant steric bulk, whereas bromine in increases molecular weight and lipophilicity.
  • Amine Modifications : N-methylation in reduces primary amine reactivity, making it less prone to oxidation compared to the target compound.

Comparative Reactivity

  • Amine Reactivity : The unmodified primary amine in the target compound is more reactive than N-methylated analogues (e.g., ), enabling easier functionalization in coupling reactions.
  • Nitro Group Stability : The nitro group at the 3-position may resist reduction compared to para-substituted nitro groups due to steric protection from the methyl group .

Physicochemical Properties

Solubility and Stability

  • Water Solubility : Methanamine derivatives generally exhibit moderate water solubility (e.g., methylamine is highly soluble ), but electron-withdrawing groups like nitro and fluorine reduce solubility compared to unsubstituted analogues.
  • Thermal Stability : The nitro group may decrease thermal stability, necessitating storage at low temperatures to prevent decomposition.

Spectroscopic Data

While specific data are absent, structural similarities to and suggest:

  • IR Spectroscopy : Strong N-H stretches (~3300 cm⁻¹) for the amine and nitro group absorptions (~1520, 1350 cm⁻¹).
  • NMR : Fluorine substituents would show distinct ¹⁹F NMR shifts, while methyl groups at the 2-position produce upfield ¹H signals.

Biological Activity

(5-Fluoro-2-methyl-3-nitrophenyl)methanamine is a compound of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H9FN2O2
  • IUPAC Name : this compound

Synthesis Methods :

  • Nitration : The synthesis begins with the nitration of 5-fluoro-2-methylbenzene using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position.
  • Reduction : The nitro group is then reduced to an amine using reducing agents such as iron powder in hydrochloric acid.
  • Amination : Finally, the resulting amine is reacted with formaldehyde and hydrogen cyanide to yield the methanamine derivative.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, allowing it to modulate enzyme activity effectively. This compound can act as both an inhibitor and an activator depending on the biological context in which it is used.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that related compounds display potent antibacterial effects against various strains of bacteria, including Streptococcus pneumoniae and Streptococcus pyogenes. Specifically, modifications at the 4-position, such as introducing a fluoro atom or methoxy group, can enhance antibacterial potency .

Cytotoxicity Studies

Cytotoxicity evaluations have demonstrated that while some derivatives show effective activity against pathogens, they may also exhibit toxicity towards human cells. For example, certain derivatives have been tested for their half-maximal inhibitory concentration (IC50) against human liver cells, indicating a need for careful consideration in therapeutic applications .

Case Studies

  • Antimalarial Activity : A study highlighted the potential use of structurally similar compounds targeting Plasmodium falciparum, the causative agent of malaria. Compounds with similar structural features showed good cell-based activity against this parasite, suggesting that modifications to the nitrophenyl structure could yield effective antimalarial agents .
  • Neurological Disorders : In medicinal chemistry applications, this compound has been explored as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its ability to interact with neurotransmitter receptors makes it a candidate for further investigation in this area.

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
(5-Fluoro-2-methylphenyl)methanamineLacks nitro groupDifferent reactivity
(5-Fluoro-3-nitrophenyl)methanamineLacks methyl groupAltered binding properties
(2-Methyl-3-nitrophenyl)methanamineLacks fluorine atomReduced binding affinity

The unique combination of fluorine, methyl, and nitro groups in this compound contributes to its distinct chemical behavior and biological properties compared to similar compounds.

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